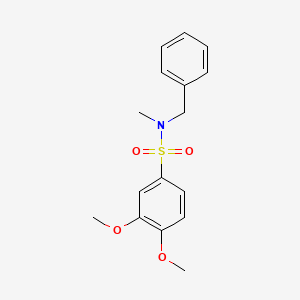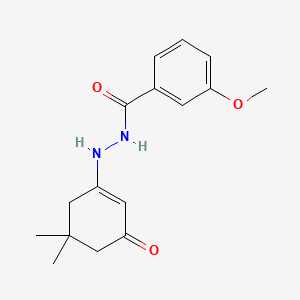![molecular formula C14H12N2O3 B5730042 N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5730042.png)
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide, also known as AFCF, is a synthetic compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in vitro and in vivo, and it may be a promising candidate for the development of new cancer therapies. N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cell growth and proliferation. N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it may also have anti-inflammatory and neuroprotective effects. N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide may also have effects on the immune system, although more research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide has several advantages for use in lab experiments. It is a synthetic compound, which means it can be produced in large quantities with high purity and consistency. It also has a well-defined chemical structure, which makes it easier to study its effects on cells and tissues. However, there are also limitations to the use of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide in lab experiments. It may not accurately reflect the effects of natural compounds in the body, and it may have different effects on different cell types.
Direcciones Futuras
There are several future directions for research on N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide. One area of interest is the development of new cancer therapies based on N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide and related compounds. Researchers may also investigate the potential applications of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide in the treatment of neurodegenerative diseases and other conditions. Additionally, more research is needed to fully understand the mechanism of action of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide and its effects on the immune system.
Métodos De Síntesis
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide can be synthesized using a variety of methods, including the reaction of 2-furancarboxaldehyde with phenylacetic acid followed by the addition of ammonia and acetic anhydride. Another method involves the reaction of 2-furancarboxaldehyde with phenylacetonitrile followed by the addition of ammonia and acetic anhydride. These methods have been used to produce N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide with high purity and yield.
Propiedades
IUPAC Name |
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-13(17)11(9-10-5-2-1-3-6-10)16-14(18)12-7-4-8-19-12/h1-9H,(H2,15,17)(H,16,18)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOPLHWKONCREX-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
![2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide](/img/structure/B5729970.png)


![N''-[2-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5729993.png)


![2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B5730013.png)



![2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5730055.png)

